2-甲基呋喃-3,4-二羧酸

描述

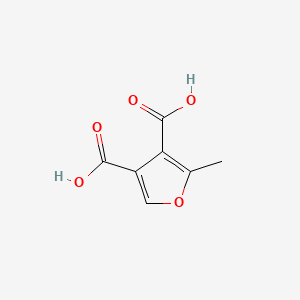

2-methylfuran-3,4-dicarboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom This particular compound is notable for its two carboxylic acid groups attached to the furan ring, making it a dicarboxylic acid derivative

科学研究应用

Organic Synthesis

2-Methylfuran-3,4-dicarboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various reactions, such as:

- Esterification : Formation of esters with alcohols.

- Decarboxylation : Removal of carboxyl groups to yield simpler compounds.

- Condensation Reactions : Formation of larger molecules through the combination of smaller units.

These reactions facilitate the development of numerous chemical products, ranging from pharmaceuticals to agrochemicals.

Pharmaceutical Applications

The compound's structural similarity to biologically active molecules suggests potential roles in pharmacology. Preliminary studies indicate that 2-methylfuran-3,4-dicarboxylic acid may exhibit:

- Anti-inflammatory Properties : Research is ongoing to evaluate its effectiveness in reducing inflammation.

- Metabolic Pathway Modulation : Interaction studies suggest it may influence metabolic enzymes and pathways.

Further investigations are necessary to fully understand its pharmacodynamics and pharmacokinetics.

Polymer Production

As a dicarboxylic acid, 2-methylfuran-3,4-dicarboxylic acid can act as a building block for the synthesis of polymers. It can be utilized in:

| Polymer Type | Description |

|---|---|

| Polyesters | Used in the production of biodegradable plastics. |

| Polyamides | Incorporated into nylon production for enhanced properties. |

Research into its specific properties as a monomer is needed to optimize its use in polymer chemistry.

Biofuel Development

2-Methylfuran has been recognized as a potential biofuel alternative due to its higher energy density compared to ethanol. Its application in biofuels includes:

- Fuel Additive : Enhances the octane rating and combustion efficiency.

- Direct Use : Can be blended with gasoline for improved performance.

Case Study 1: Synthesis of Pharmaceuticals

In a study exploring the synthesis of vitamin B1 from 2-methylfuran derivatives, researchers demonstrated the compound's utility as a precursor in pharmaceutical applications. The reaction pathways involved multiple steps of functionalization that showcased its versatility in drug synthesis .

Case Study 2: Polymer Research

A recent investigation into the use of 2-methylfuran-3,4-dicarboxylic acid for creating biodegradable polymers highlighted its potential in reducing environmental impact. The study focused on optimizing reaction conditions to maximize yield and polymer properties .

作用机制

Target of Action

2-Methylfuran-3,4-dicarboxylic Acid is a furan derivative . Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most notably in plants, algae, and microorganisms . They also serve as structural motifs in biologically active molecules . .

Mode of Action

Furan derivatives are known for their reactivity . They can undergo a variety of chemical reactions, which could potentially lead to changes in their targets. More research is needed to elucidate the specific interactions of 2-Methylfuran-3,4-dicarboxylic Acid with its targets.

Biochemical Pathways

Furan derivatives are known to be involved in a variety of biological processes . . More research is needed to identify the specific pathways affected by 2-Methylfuran-3,4-dicarboxylic Acid.

Result of Action

Furan derivatives are known to have a wide range of applications in various industries, including textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and the automotive industries . More research is needed to describe the specific effects of 2-Methylfuran-3,4-dicarboxylic Acid’s action.

Action Environment

It is known that furan derivatives can be synthesized from biomass via fpcs , suggesting that they are part of a sustainable and environmentally friendly approach to chemical production . More research is needed to understand how environmental factors influence the action of 2-Methylfuran-3,4-dicarboxylic Acid.

生化分析

Biochemical Properties

2-methylfuran-3,4-dicarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with laccase, an enzyme that catalyzes the oxidation of phenolic compounds. Laccase can facilitate the conversion of 2-methylfuran-3,4-dicarboxylic acid into other derivatives through oxidative reactions . Additionally, this compound can interact with other biomolecules, such as amino acids and nucleotides, forming complexes that may affect cellular processes.

Cellular Effects

The effects of 2-methylfuran-3,4-dicarboxylic acid on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, 2-methylfuran-3,4-dicarboxylic acid can modulate the expression of genes involved in oxidative stress responses . This modulation can lead to changes in the production of reactive oxygen species (ROS) and affect cellular redox balance. Additionally, the compound’s interaction with metabolic enzymes can alter cellular energy production and metabolic flux.

Molecular Mechanism

At the molecular level, 2-methylfuran-3,4-dicarboxylic acid exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, the compound can inhibit the activity of certain dehydrogenases, enzymes involved in metabolic pathways . This inhibition can lead to a buildup of metabolic intermediates and alter the overall metabolic profile of the cell. Furthermore, 2-methylfuran-3,4-dicarboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The effects of 2-methylfuran-3,4-dicarboxylic acid can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 2-methylfuran-3,4-dicarboxylic acid can degrade over time, leading to the formation of various degradation products . These degradation products can have different biochemical properties and may exert distinct effects on cells. Additionally, long-term exposure to 2-methylfuran-3,4-dicarboxylic acid can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation.

Dosage Effects in Animal Models

The effects of 2-methylfuran-3,4-dicarboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing antioxidant defenses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and oxidative stress . The threshold for these effects depends on the specific animal model and the duration of exposure. It is essential to determine the appropriate dosage range to minimize toxicity while maximizing potential benefits.

Metabolic Pathways

2-methylfuran-3,4-dicarboxylic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as laccase and dehydrogenases, leading to the formation of various metabolites . These metabolites can participate in further biochemical reactions, influencing metabolic flux and the levels of other metabolites. Additionally, the compound can interact with cofactors such as NADH and FAD, affecting their availability and utilization in metabolic processes.

Transport and Distribution

The transport and distribution of 2-methylfuran-3,4-dicarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters (OATs) . Once inside the cell, 2-methylfuran-3,4-dicarboxylic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as tissue type and blood flow.

Subcellular Localization

The subcellular localization of 2-methylfuran-3,4-dicarboxylic acid can affect its activity and function. The compound may be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications In these compartments, 2-methylfuran-3,4-dicarboxylic acid can interact with localized enzymes and proteins, influencing their activity and the overall cellular function

准备方法

Synthetic Routes and Reaction Conditions

2-methylfuran-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methylfuran using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

On an industrial scale, the production of 2-methylfuran-3,4-dicarboxylic acid often involves the catalytic oxidation of 2-methylfuran. This process can be carried out in the presence of catalysts such as vanadium pentoxide or cobalt acetate, which facilitate the oxidation reaction. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-methylfuran-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and vanadium pentoxide are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized furans, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

相似化合物的比较

2-methylfuran-3,4-dicarboxylic acid can be compared with other furan derivatives such as:

2,5-furandicarboxylic acid: Another dicarboxylic acid derivative with applications in polymer production.

2-methylfuran: A simpler furan derivative used as a biofuel and chemical intermediate.

5-hydroxymethylfurfural: A furan derivative with significant potential in the production of renewable chemicals and fuels.

The uniqueness of 2-methylfuran-3,4-dicarboxylic acid lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other furan derivatives.

生物活性

2-Methylfuran-3,4-dicarboxylic acid (MFDA) is an organic compound belonging to the furan family, characterized by its unique structure featuring two carboxylic acid groups attached to a furan ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article presents a comprehensive overview of the biological activity of MFDA, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of MFDA is , and its structure includes:

- Furan Ring : A five-membered aromatic ring with one oxygen atom.

- Carboxylic Acid Groups : Two carboxylic acid functional groups located at the 3 and 4 positions relative to the methyl group.

This structural configuration contributes to its reactivity and potential interactions with biological systems.

MFDA's biological activity is primarily attributed to its interactions with various enzymes and cellular pathways. Key mechanisms include:

- Enzyme Interaction : MFDA has been shown to interact with laccase, an enzyme involved in the oxidation of phenolic compounds. This interaction can lead to the conversion of MFDA into other derivatives through oxidative reactions.

- Cell Signaling Modulation : Studies indicate that MFDA may influence cell signaling pathways, gene expression, and metabolic processes, particularly those related to oxidative stress responses.

Biochemical Pathways

MFDA participates in several metabolic pathways:

- Oxidative Metabolism : It can be metabolized by enzymes like laccase and dehydrogenases, resulting in various metabolites that may exhibit distinct biological activities.

- Transport Mechanisms : The compound's uptake in cells is mediated by specific transporters such as organic anion transporters (OATs), facilitating its distribution within tissues.

Biological Activities

Recent studies have explored the potential biological activities of MFDA:

- Antioxidant Properties : Preliminary research suggests that MFDA may enhance antioxidant defenses at low doses, which could be beneficial in mitigating oxidative stress.

- Anti-inflammatory Effects : Structural similarities with other bioactive compounds hint at possible anti-inflammatory properties, although further evaluation is necessary to confirm these effects .

Case Studies

Several studies have investigated the biological effects of MFDA:

- In Vitro Studies : Laboratory experiments demonstrated that MFDA can modulate gene expression related to oxidative stress in specific cell types. The stability and degradation of MFDA over time were also assessed, revealing the formation of various degradation products that could influence its long-term effects on cellular function.

- Animal Models : Research involving animal models indicated that different dosages of MFDA led to varying effects on metabolic pathways. Low doses were associated with minimal or beneficial effects, while higher doses necessitated a more detailed analysis of toxicity and pharmacodynamics.

Table 1: Summary of Biological Activities of 2-Methylfuran-3,4-Dicarboxylic Acid

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Enhances antioxidant defenses | |

| Anti-inflammatory | Potential effects suggested | |

| Enzyme Interaction | Interacts with laccase | |

| Gene Expression | Modulates genes related to oxidative stress |

Table 2: Metabolic Pathways Involving 2-Methylfuran-3,4-Dicarboxylic Acid

| Pathway | Enzymes Involved | Metabolites Produced |

|---|---|---|

| Oxidative Metabolism | Laccase, Dehydrogenases | Various oxidative derivatives |

| Transport Mechanism | Organic Anion Transporters (OATs) | Cellular uptake |

属性

IUPAC Name |

2-methylfuran-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c1-3-5(7(10)11)4(2-12-3)6(8)9/h2H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVWTHJBGHANLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CO1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406163 | |

| Record name | 2-methylfuran-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54576-44-2 | |

| Record name | 2-methylfuran-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。